![molecular formula C8H7BrClN3 B1521749 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1171920-75-4](/img/structure/B1521749.png)
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
“7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the empirical formula C8H7BrClN3 . It has a molecular weight of 260.52 . This compound is a solid and is often used in research .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a chloromethyl group, and a methyl group attached to an imidazo[4,5-c]pyridine ring . The SMILES string representation of this compound is Cn1c(CCl)nc2cncc(Br)c12 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 260.52 . The SMILES string representation of this compound is Cn1c(CCl)nc2cncc(Br)c12 .Scientific Research Applications
Biomimetic Chemistry
This compound serves as a precursor for the synthesis of ligands that mimic the active sites of metalloenzymes. These ligands are crucial for studying the biomimetic coordination of transition metal ions, which play a significant role in replicating the functions of natural enzymes .
Immobilization of Metal Ion Chelates
Researchers have utilized this compound for immobilizing biomimetic metal ion chelates onto heterogeneous supports. This application is particularly relevant in the development of catalysts and sensors that require the stable attachment of metal ions to a solid matrix .
Alternative Synthesis Methods
The compound has been highlighted in research focusing on alternative synthesis methods that avoid the use of hazardous chemicals. This not only improves safety but also enhances the efficiency of the synthesis process for related pyridine compounds .
Gas Chromatography-Mass Spectrometry (GC-MS)
In analytical chemistry, derivatives of this compound have been used to develop GC-MS methods. These methods are essential for the identification and quantification of various substances in complex mixtures .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s derivatives are also valuable in NMR spectroscopy. They provide reference spectra that are used to identify and analyze the structure of organic compounds .
Synthesis of 2-Pyridones
2-Pyridones are a class of compounds with a wide range of applications, including medicinal chemistry. The compound is a key intermediate in the synthesis of various 2-pyridone derivatives, which are explored for their therapeutic potential .
Thrombin Inhibition
Derivatives of this compound have been used to design molecules with anti-thrombin activity. These molecules are significant in the development of new anticoagulant drugs, which are crucial for treating blood clotting disorders .
Fluorescent Materials
Lastly, the compound is used in the synthesis of fluorescent materials. These materials have applications in bioimaging and diagnostics, where they help in visualizing biological processes and structures .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions can lead to changes in the conformation and function of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
The action, efficacy, and stability of 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s solubility, stability, and interactions with its targets .
properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7(2-10)12-6-4-11-3-5(9)8(6)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYYVPSWAZRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CN=CC(=C21)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674122 | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
CAS RN |
1171920-75-4 | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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